molecular formula C14H15NO2S B183077 N-(4-ethylphenyl)benzenesulfonamide CAS No. 92961-34-7

N-(4-ethylphenyl)benzenesulfonamide

Numéro de catalogue: B183077
Numéro CAS: 92961-34-7
Poids moléculaire: 261.34 g/mol
Clé InChI: VMDDSZFWWVFMAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(4-ethylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H15NO2S . It is used in various chemical and pharmaceutical applications .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been studied in the context of developing new anticancer and antimicrobial agents . The synthesis involves the use of metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The molecular weight is 261.33900 .

Applications De Recherche Scientifique

  • Endothelin Antagonists : Biphenylsulfonamide derivatives have been identified as novel series of endothelin-A selective antagonists. These compounds, including variations like N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide, have shown promise in inhibiting the pressor effect caused by endothelin-1 in animal models, indicating potential applications in cardiovascular research (Murugesan et al., 1998).

  • Inhibitors of Kynurenine 3-Hydroxylase : N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds have demonstrated significant potential in vitro and have blocked this enzyme after oral administration in animal models, suggesting relevance in studying neurological disorders (Röver et al., 1997).

  • Antiproliferative Agents : Novel derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have shown potential as antiproliferative agents against various tumor cell lines. These compounds, particularly the 4-methoxy derivative, exhibited significant antiproliferative activity, indicating their potential in cancer research (Motavallizadeh et al., 2014).

  • Antimicrobial Activity : Sulfonamide derivatives, such as N-(2-aminophenyl)benzenesulfonamide, have been evaluated for antimicrobial activity. These compounds have undergone spectroscopic characterization and shown potential in antimicrobial applications (Demircioğlu et al., 2018).

  • Carbonic Anhydrase Inhibitors : Ureido-substituted benzenesulfonamides have been found to inhibit several human carbonic anhydrases and have shown antimetastatic activity in models of breast cancer metastasis. This suggests their potential in developing novel drugs for cancer treatment (Pacchiano et al., 2011).

  • Progesterone Receptor Antagonists : N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been developed as nonsteroidal progesterone receptor antagonists. These compounds, particularly 3-trifluoromethyl derivative, have shown potent PR-antagonistic activity, indicating potential applications in treating diseases like uterine leiomyoma and breast cancer (Yamada et al., 2016).

Mécanisme D'action

“N-(4-ethylphenyl)benzenesulfonamide” and its derivatives have been studied for their inhibitory effects on carbonic anhydrase IX, a gene overexpressed in many solid tumors . The inhibition of this enzyme can be a useful target for discovering novel antiproliferative agents .

Orientations Futures

The future directions for “N-(4-ethylphenyl)benzenesulfonamide” and its derivatives include further exploration of their anticancer and antimicrobial properties . Additionally, these compounds could be evaluated for their antibacterial and anti-biofilm activities . More research is needed to fully understand their potential applications in medicine and industry .

Propriétés

IUPAC Name

N-(4-ethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-12-8-10-13(11-9-12)15-18(16,17)14-6-4-3-5-7-14/h3-11,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDDSZFWWVFMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00322077
Record name N-(4-ethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92961-34-7
Record name NSC400364
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-ethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethylphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethylphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethylphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethylphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethylphenyl)benzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.